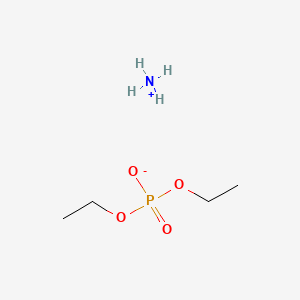

Ammonium diethyl phosphate

Description

Contextualization within Organophosphorus Chemistry and its Subfields

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. These compounds are integral to numerous applications, including medicine, agriculture, and materials science. wikipedia.org Organophosphates, which are esters of phosphoric acid, represent a significant subcategory known for their diverse biological and chemical activities. wikipedia.org

Ammonium (B1175870) diethyl phosphate (B84403), with the chemical formula (C₂H₅O)₂PO₂⁻ NH₄⁺, is classified as an organophosphate salt. Its structure is defined by the ionic bond between a diethyl phosphate anion and an ammonium cation. The academic interest in this compound stems from the combined potential of these two components:

The Diethyl Phosphate Anion: The (C₂H₅O)₂PO₂⁻ moiety is a well-known structural unit in various functional materials. Diethyl phosphate and its derivatives are investigated as electrophiles in organic synthesis, particularly in palladium-catalyzed C-H bond activation and other cross-coupling reactions. nih.gov Furthermore, related phosphate anions are key components in the development of ionic liquids and specialized polymers. For instance, dicationic quaternary ammonium salts featuring bis(diethylphosphate) anions have been synthesized and studied for their potential as industrial desiccants. acs.orgacs.org

The Ammonium Cation: The NH₄⁺ cation is a simple yet effective component in catalysis. Ammonium salts are widely used as catalysts in various organic transformations. researchgate.net Their utility is often associated with their ability to act as phase-transfer catalysts or as Brønsted acids.

The compound's placement in academic research is therefore multifaceted. It can be viewed as a simple model for more complex ionic liquids, a potential catalyst, or a precursor for the synthesis of other organophosphorus molecules. Its study is informed by advances in related areas, such as the development of halogen-free flame retardants, where ammonium polyphosphate (APP), a polymeric analogue, is a key industrial product. wikipedia.orgbudenheim.compinfa.eu

Historical Development of Synthetic and Application-Oriented Research

The history of organophosphorus compounds dates back to the 19th century, with the synthesis of triethyl phosphate in 1848 and the first cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), in 1854. mdpi.comresearchgate.net The field expanded dramatically in the 1930s and 1940s with the work of Gerhard Schrader, which led to the development of both potent insecticides and nerve agents, cementing the significance of the field. wikipedia.orgresearchgate.netgetipm.com

While a specific historical timeline for the synthesis of ammonium diethyl phosphate is not well-documented, its preparation can be inferred from established chemical principles and the synthesis of closely related compounds. Generally, ammonium salts of acidic organophosphorus compounds are prepared by straightforward acid-base neutralization.

Inferred Synthetic Pathways:

Neutralization: The most direct route would involve the reaction of diethyl phosphoric acid with ammonia (B1221849) or ammonium hydroxide.

Analogue Synthesis: Research on related compounds provides clear precedents. For example, diethylammonium (B1227033) hydrogen phosphate has been synthesized by the dropwise addition of concentrated phosphoric acid to diethylamine. researchgate.netsciepub.com Similarly, a method for the large-scale synthesis of ammonium O,O'-diethyl thiophosphate involves the reaction of diethylphosphite with sulfur in the presence of ammonium hydrogen carbonate. beilstein-journals.org These methods highlight the accessible nature of such salt formations.

The application-oriented research history is similarly built on work with related compounds. The use of ammonium phosphates as fertilizers has a long history, which later branched into their use as fire retardants. angpacmin.com Ammonium polyphosphate (APP) was introduced as a fire-retardant product in the 1960s, where it functions by releasing ammonia and phosphoric acid at high temperatures to create a protective char layer. wikipedia.orgpinfa.eu This established a major industrial application for organophosphate ammonium salts.

Contemporary Research Challenges and Future Perspectives

Current research into organophosphate salts is heavily influenced by the principles of green chemistry and the demand for novel functional materials. The primary challenges and future directions for compounds like this compound lie in catalysis and materials science.

Catalysis: A significant area of contemporary research is the use of ammonium-based ionic liquids as efficient and reusable catalysts. A close analogue, diethylammonium hydrogen phosphate, has been successfully employed as a Brønsted acidic ionic liquid for the one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles, a class of pharmacologically important heterocyclic compounds. researchgate.netsciepub.com This research highlights a key future perspective for this compound: its potential use as a cost-effective and environmentally benign catalyst in multicomponent organic reactions. The challenge lies in systematically evaluating its catalytic activity across a range of reactions and optimizing conditions to maximize yield and reusability, as has been done for its analogues.

Table 1: Catalytic Performance of Diethylammonium Hydrogen Phosphate in Imidazole (B134444) Synthesis

| Reactants | Product | Time (min) | Yield (%) | Reference |

| Benzil, 4-chlorobenzaldehyde, Ammonium acetate | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 10 | 96 | researchgate.netresearchgate.net |

| Benzil, 4-nitrobenzaldehyde, Ammonium acetate | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 10 | 98 | researchgate.netresearchgate.net |

| Benzil, 4-methylbenzaldehyde, Ammonium acetate | 2-(p-tolyl)-4,5-diphenyl-1H-imidazole | 20 | 85 | researchgate.netresearchgate.net |

| Benzil, Benzaldehyde, Ammonium acetate | 2,4,5-triphenyl-1H-imidazole | 15 | 92 | researchgate.netresearchgate.net |

This table showcases the catalytic potential of a structurally similar compound, suggesting a promising area of investigation for this compound.

Materials Science: The development of new functional materials is another promising frontier. Research into dicationic quaternary ammonium salts with diethylphosphate (B48627) anions has shown their potential as highly effective desiccants for applications like air-conditioning systems, outperforming traditional materials like CaCl₂. acs.orgacs.org These materials are noted for being stable and non-corrosive. acs.orgacs.org This suggests a future research direction for this compound could be in the formulation of new ionic liquids or polymeric materials. Challenges in this area include characterizing the physical properties (e.g., hygroscopicity, thermal stability, viscosity) of such materials and understanding the structure-property relationships that govern their performance.

Furthermore, the well-established use of ammonium polyphosphates as flame retardants provides a clear precedent for exploring the potential of simpler, monomeric salts like this compound in similar roles, perhaps as reactive flame retardants or as synergists in existing formulations. wikipedia.orgmdpi.comccsenet.org The exploration of such applications aligns with the ongoing search for effective, non-halogenated flame-retardant solutions. atamankimya.com

Compound Names Mentioned

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24856-80-2 |

|---|---|

Molecular Formula |

C4H14NO4P |

Molecular Weight |

171.13 g/mol |

IUPAC Name |

azanium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.H3N/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);1H3 |

InChI Key |

FOBUVCHEKOTWKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)([O-])OCC.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for Ammonium Diethyl Phosphate

Direct Synthesis Routes for Ammonium (B1175870) Diethyl Phosphate (B84403) and its Salts

Direct synthesis routes aim to produce ammonium diethyl phosphate in a streamlined process, often starting from readily available phosphorus precursors. These methods focus on the formation of the diethyl phosphate anion and its subsequent reaction with an ammonium source.

A primary strategy for synthesizing diethyl phosphate, the precursor to the target salt, involves the use of diethyl phosphite (B83602). Diethyl phosphite, also known as diethyl phosphonate (B1237965), is a versatile intermediate in organophosphorus chemistry.

The synthesis of diethyl phosphite itself can be achieved through the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). wikipedia.orgvinuthana.com The general reaction is as follows: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org

An industrial method involves reacting anhydrous ethanol with phosphorus trichloride, followed by neutralization with ammonia (B1221849) gas to remove the hydrochloric acid byproduct as ammonium chloride. echemi.com

Table 1: Reaction Conditions for Diethyl Phosphite Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Key Steps | Reference |

| Phosphorus trichloride, Ethanol | Benzene | 10 - 20 | Dropwise addition of PCl₃, reaction for 1 hour, neutralization with NH₃ gas to pH 6-7. | echemi.com |

| Triethyl phosphite, Phosphorous acid | Diethyl phosphite (heel) | 75 - 95 | Addition of triethyl phosphite over 30 minutes, followed by heating for 5 hours. | google.com |

Once diethyl phosphite is obtained, its conversion to a phosphate derivative is necessary. A relevant, though indirect, method is the Atherton-Todd reaction. In one variation of this reaction, gaseous anhydrous ammonia is passed through a solution containing diethyl phosphite and a halogenating agent like iodoform. This process, however, leads to the formation of a phosphoramidate, where a P-N bond is formed, rather than the desired ammonium salt. nih.gov A direct, one-pot synthesis involving oxidation of diethyl phosphite to diethyl phosphate followed by immediate salt formation with ammonia is not extensively detailed in the literature but would be a conceptually straightforward approach.

The formation of this compound is fundamentally an acid-base reaction. Diethyl phosphate (C₂H₅O)₂P(O)OH is a weak acid that can donate a proton to a base. Ammonia (NH₃) is a weak base that readily accepts a proton to form the ammonium cation (NH₄⁺). wikipedia.org

The mechanism involves the lone pair of electrons on the nitrogen atom of ammonia attacking the acidic proton of the hydroxyl group on the diethyl phosphate molecule. This results in the formation of the ammonium cation and the diethyl phosphate anion, which are held together by electrostatic attraction.

[NH₄]⁺ + B⁻ → HB + NH₃ wikipedia.org

This principle is applied in the production of various ammonium salts. For instance, ammonium diethyldithiophosphate is prepared by reacting diethyl dithiophosphoric acid with ammonia. wikipedia.org Similarly, agricultural ammonium phosphate fertilizers are produced by neutralizing phosphoric acid with ammonia gas. google.comgoogle.com While specific, optimized conditions for the reaction of pure diethyl phosphate with ammonia are not widely published, the process would typically involve combining the two reactants in a suitable solvent, likely water or an alcohol, and allowing the neutralization to proceed, followed by isolation of the resulting salt.

Indirect Formation Pathways and Derived Compounds

Indirect routes to this compound involve the synthesis of a more complex organophosphorus compound first, which is then converted through a subsequent reaction, such as hydrolysis, to yield diethyl phosphate. This acid is then neutralized to form the final ammonium salt.

Phosphate triesters, such as triethyl phosphate (TEP), can serve as precursors to diethyl phosphate. The hydrolysis of triethyl phosphate involves the cleavage of one of the P-O-C bonds. This reaction can be catalyzed by acid and results in the formation of diethyl phosphate and ethanol. cdnsciencepub.comcdmf.org.br

(C₂H₅O)₃PO + H₂O → (C₂H₅O)₂P(O)OH + C₂H₅OH

The resulting diethyl phosphate can then be isolated and reacted with ammonia to produce this compound. This two-step process provides an alternative pathway to the target compound, starting from a common organophosphorus reagent.

Table 2: Hydrolysis Conditions for Triethyl Phosphate

| Substrate | Conditions | Products | Key Findings | Reference |

| Triethyl phosphate | Neutral water, 101°C | Diethyl phosphate, Ethanol | Proceeds with C-O bond cleavage; not catalyzed by 0.5 M sulfuric acid. | cdnsciencepub.com |

| Triethyl phosphate | 0.904 M Perchloric acid (dioxane-water) | Diethyl phosphate, Ethanol | Reaction proceeds via an A_AL2 pathway (acid-catalyzed, bimolecular, with alkyl-oxygen fission). | cdnsciencepub.com |

Another significant indirect pathway involves the hydrolysis of diethyl phosphorochloridate, (C₂H₅O)₂P(O)Cl. This compound is a reactive electrophile used frequently in organic synthesis for phosphorylation. wikipedia.org

Controlled hydrolysis of diethyl phosphorochloridate, where the P-Cl bond is cleaved by water, yields diethyl phosphate and hydrochloric acid. researchgate.net

(C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅O)₂P(O)OH + HCl

The reaction mixture must then be neutralized. Adding a sufficient amount of ammonia would neutralize the hydrochloric acid byproduct (forming ammonium chloride) and also react with the diethyl phosphate to form the desired this compound. This method is a common route for preparing various phosphate esters and their corresponding acids. wikipedia.org

Advanced Synthetic Protocols and Process Optimization

Optimizing the synthesis of this compound involves enhancing the efficiency, yield, and purity of the product while minimizing waste and cost. While specific advanced protocols for this exact compound are not prevalent, principles from related organophosphorus syntheses can be applied.

Catalytic Systems: The use of catalysts can significantly improve reaction rates and yields. For the synthesis of phosphonates, which share similarities with phosphates, various catalytic systems have been explored. For instance, a PEG-400/KI system has been shown to be effective for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding volatile organic solvents. frontiersin.org Such benign solvent-catalyst systems could potentially be adapted for phosphate synthesis to improve the environmental profile of the process.

Process Parameter Control: Optimization often involves the careful control of reaction parameters. In the synthesis of diethyl phosphite from triethyl phosphite and phosphorous acid, it was found that controlling the molar ratio of reactants (2.05:1 to 2.30:1) and temperature (60°C to 150°C) could produce a high-purity product with low acidity without requiring further purification. google.com Similar meticulous control of stoichiometry, temperature, and reaction time would be crucial in optimizing the hydrolysis of precursors like triethyl phosphate or the direct salt formation step to maximize yield and purity of this compound.

Microwave and Ultrasound-Assisted Synthesis: Green chemistry approaches, such as the use of microwave irradiation or ultrasonication, have been shown to accelerate reaction times and improve yields in the synthesis of compounds like ω-bromoalkylphosphonates. researchgate.net These non-conventional energy sources could be investigated to enhance the efficiency of the key reaction steps, such as the initial formation of the phosphate ester or the hydrolysis of precursors.

Catalytic Systems in Diethyl Phosphate Synthesis

The synthesis of diethyl phosphate is often achieved through the reaction of phosphorus oxychloride with ethanol. This reaction is typically facilitated by a base, such as triethylamine (B128534), which acts as a hydrogen chloride scavenger. The process involves the careful addition of phosphorus oxychloride to a solution of ethanol and triethylamine in a suitable solvent, such as toluene (B28343). The reaction is generally exothermic and requires cooling to maintain control. Following the reaction, the triethylamine hydrochloride byproduct is removed by filtration, and the resulting diethyl phosphorochloridate is hydrolyzed to yield diethyl phosphate. High yields, often exceeding 90%, can be achieved with this method. organic-chemistry.org

Another common precursor, diethyl phosphite, can be synthesized from phosphorus trichloride and ethanol. This reaction also produces hydrogen chloride as a byproduct. Catalytic approaches are being explored to improve the efficiency and selectivity of these reactions. For instance, the rearrangement of triethyl phosphite to diethyl ethylphosphonate can be catalyzed by an alkylating agent like ethyl iodide at elevated temperatures. google.com While this produces a phosphonate rather than a phosphate, it highlights the use of catalysts in related organophosphorus synthesis.

The development of efficient catalytic systems is crucial for optimizing the synthesis of diethyl phosphate. Research has focused on various catalysts to improve reaction rates, yields, and to allow for milder reaction conditions. The table below summarizes some of the catalytic systems and reaction conditions employed in the synthesis of diethyl phosphate and related compounds.

Table 1: Catalytic Systems and Reaction Conditions for Diethyl Phosphate and Precursor Synthesis

| Precursor(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phosphorus Oxychloride, Ethanol | Triethylamine | Toluene | - | - | >90 | organic-chemistry.org |

| Triethyl Phosphite | Ethyl Iodide | - | 175-185 | - | High | google.com |

This table is interactive. Users can sort and filter the data.

The final step in the synthesis of this compound is the neutralization of diethyl phosphate with ammonia. This is a standard acid-base reaction where the acidic proton of diethyl phosphate is transferred to the ammonia molecule, forming the ammonium salt. This reaction is typically carried out in a suitable solvent and yields the desired product in high purity.

Green Chemistry Principles in this compound Preparation

One significant advancement in green chemistry is the use of alternative, less hazardous solvents. Traditional solvents like toluene can be replaced with more environmentally friendly options. For instance, triethyl phosphate (TEP) has been identified as a green solvent with low toxicity and good biodegradability. researchgate.net Research into bio-based solvents, such as those derived from renewable resources, is also a promising area for making the synthesis of diethyl phosphate more sustainable.

Solvent-free synthesis is another key principle of green chemistry that has been applied to reactions involving organophosphorus compounds. For example, the hydrophosphonylation of aldehydes using potassium phosphate as a catalyst can be carried out efficiently under solvent-free conditions at room temperature. academie-sciences.fr This approach not only eliminates the need for solvents but also simplifies the work-up procedure and reduces waste generation.

The choice of catalyst also plays a crucial role in the greenness of a synthetic route. The use of potassium phosphate, a readily available and non-toxic salt, as a catalyst for the formation of α-hydroxy phosphonates from aldehydes and dialkyl phosphites is an excellent example of a green catalytic system. academie-sciences.fr This catalyst can be easily recovered and potentially reused, further enhancing the sustainability of the process.

The table below highlights some of the green chemistry approaches that have been investigated for the synthesis of diethyl phosphate and related compounds.

Table 2: Green Chemistry Approaches in Diethyl Phosphate Synthesis

| Green Principle | Method/Reagent | Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Benign Solvent | Triethyl Phosphate (TEP) | - | - | Low toxicity, biodegradable solvent | researchgate.net |

| Solvent-free | Potassium Phosphate catalyst | Aldehydes, Dialkyl Phosphite | Room Temperature | High yield, simple work-up | academie-sciences.fr |

| Atom Economy | One-pot synthesis | - | - | Reduced waste and purification steps |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Transformation Mechanisms of Diethyl Phosphate Systems

Fundamental Reaction Pathways of the Diethyl Phosphate (B84403) Anion

The diethyl phosphate anion, the conjugate base of diethyl phosphate, is a key intermediate in various chemical transformations. Its reactivity is governed by the electronic properties of the phosphate group and the nature of the surrounding medium.

Nucleophilic Characteristics and Reactivity

The phosphoryl oxygen in the phosphate group confers nucleophilic properties to the diethyl phosphate anion. The ease with which it can donate its electron pair to an electrophilic center is influenced by factors such as electron mobility, polarizability, and steric hindrance. ttu.ee In nucleophilic substitution reactions, the diethyl phosphate anion can displace a leaving group from a substrate. The reactivity of the phosphorus atom as an electrophilic center is also a crucial factor in these reactions. ttu.ee

Kinetic studies of the reactions of diethyl 4-nitrophenyl phosphate with various nucleophiles, including phenoxides, secondary alicyclic amines, and pyridines, show that the reactions follow pseudo-first-order kinetics when the nucleophile is in excess. researchgate.net The linearity of Brønsted-type plots for these reactions suggests a concerted mechanism, where bond formation and bond breaking occur simultaneously. researchgate.netsapub.org The slope of the Brønsted plot (β value) provides insight into the degree of bond formation in the transition state. For instance, the reaction with phenoxides has a β value of 0.21, while reactions with secondary alicyclic amines and pyridines have β values of 0.39 and 0.43, respectively. researchgate.net

Investigations of Ester Scission Reactions

The ester groups of diethyl phosphate can be cleaved through hydrolysis or alcoholysis. The hydrolysis of phosphate esters is a fundamental reaction in many biological processes. researchgate.net The mechanism of hydrolysis can be influenced by the reaction conditions and the nature of the substituents on the phosphate group. For instance, the alkaline hydrolysis of some phosphate triesters is believed to proceed through a concerted mechanism, particularly with good leaving groups. researchgate.net

Alcoholysis of diethyl phosphate involves the reaction with an alcohol, leading to transesterification. wikipedia.org This reaction can be driven to completion by removing the ethanol (B145695) formed. wikipedia.org For example, the reaction of diethyl phenylphosphonates with n-butanol in the presence of an ionic liquid can lead to the formation of mixed alkoxy phosphonates and fully transesterified products. mtak.hu However, fission of the phosphonate (B1237965) function to the ester-acid or diacid can also occur, particularly with certain ionic liquids like [emim][HSO4]. mtak.hu

| Reaction Type | Reactants | Key Findings | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Diethyl 4-nitrophenyl phosphate and phenoxides/amines/pyridines | Follows pseudo-first-order kinetics; concerted mechanism proposed based on linear Brønsted plots. | researchgate.net |

| Alcoholysis | Diethyl phenylphosphonate and n-butanol | Formation of mixed and fully transesterified products; side reactions leading to ester-acid or diacid can occur. | mtak.hu |

Mechanistic Studies of Catalyzed Reactions Involving Diethyl Phosphate

The reactivity of diethyl phosphate can be significantly enhanced and controlled through the use of catalysts. Various catalytic systems have been developed to promote specific transformations involving this compound.

Brønsted Acidic Ionic Liquid Catalysis Mechanism

Brønsted acidic ionic liquids (BAILs) have emerged as effective and environmentally friendly catalysts for a variety of organic reactions. dicp.ac.cnnih.gov These ionic liquids possess tunable acidity and can act as both the catalyst and the reaction medium. dicp.ac.cnnih.govresearchgate.net The catalytic activity of BAILs is often correlated with their Brønsted acidity. researchgate.net

In reactions involving diethyl phosphate, BAILs can activate the substrates through hydrogen bonding, which enhances the electrophilicity of the reaction center. researchgate.net For example, in esterification reactions, the acidic proton of the BAIL can protonate the carbonyl oxygen of a carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. researchgate.net The use of BAILs with anions like HSO4⁻ or H2PO4⁻ has been particularly noted. researchgate.net

Role in Multicomponent Cyclocondensation Reactions

Diethyl phosphate is a versatile reagent in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product. beilstein-journals.org These reactions are highly atom-economical and offer a straightforward route to a wide range of heterocyclic compounds. beilstein-journals.org

One notable example is the Kabachnik-Fields reaction, which is used to synthesize α-aminophosphonates. beilstein-journals.org In this reaction, diethyl phosphite (B83602) (a tautomer of diethyl phosphate) reacts with an amine and a carbonyl compound. beilstein-journals.org Another important MCR is the Biginelli reaction, where diethyl (2-oxopropyl)phosphonate can react with an aldehyde and urea or a urea derivative to form phosphorylated dihydropyrimidinones. tandfonline.com The reaction mechanism often involves the initial formation of an imine or an enamine, followed by nucleophilic attack of the diethyl phosphite and subsequent cyclization.

| Multicomponent Reaction | Reactants | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Diethyl Phosphite | α-Aminophosphonates | Various catalysts, including Lewis acids. | beilstein-journals.org |

| Biginelli Reaction | Diethyl (2-oxopropyl)phosphonate, Aldehyde, Urea/Urea derivative | Phosphorylated Dihydropyrimidinones | Zn(OTf)₂, microwave irradiation. | tandfonline.com |

| Three-component reaction | Benzylamines, Triethyl Orthoformate, Diethyl Phosphite | Bisphosphonic or N-benzylaminobenzylphosphonic acid | Dependent on molar ratio of substrates. | nih.gov |

Reusability and Efficiency of Catalytic Systems

A key advantage of many catalytic systems used in reactions involving diethyl phosphate is their potential for reuse, which is crucial for developing sustainable chemical processes. uq.edu.au Heterogeneous catalysts, in particular, can be easily separated from the reaction mixture and recycled for multiple reaction cycles with minimal loss of activity. uq.edu.auresearchgate.net

For instance, in the synthesis of benzyl (B1604629) phosphonates from benzyl halides and diethyl phosphite, a catalytic system of PEG/KI has been shown to be efficient and reusable. researchgate.netnih.gov Similarly, Brønsted acidic ionic liquids can often be recovered and reused multiple times without a significant decrease in their catalytic performance. dicp.ac.cn The efficiency of these catalytic systems is demonstrated by the high yields of the desired products obtained under mild reaction conditions. researchgate.netnih.gov The development of catalysts supported on solid matrices, such as silica (B1680970) or resins, further enhances their reusability and practical applicability. uq.edu.au

Degradation Pathways and Environmental Transformations of Diethyl Phosphate

Diethyl phosphate (DEP) is a dialkyl phosphate ester and a primary metabolite of numerous organophosphorus compounds, including pesticides and nerve agents. georganics.sknih.gov Its presence in the environment is primarily a result of the breakdown of these parent compounds. The environmental fate of diethyl phosphate is governed by both biological and non-biological processes, which determine its persistence and potential impact.

Enzymatic Biodegradation of Diethyl Phosphate

The biodegradation of diethyl phosphate is a critical process in its environmental detoxification, primarily facilitated by microbial enzymes. Various microorganisms have demonstrated the ability to break down organophosphorus compounds, often utilizing them as a source of phosphorus for growth. oup.commdpi.com The primary mechanism of enzymatic degradation is the hydrolysis of the phosphate ester bonds. oup.com

A key class of enzymes involved in this process is the phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.commdpi.com These enzymes can hydrolyze a wide range of organophosphate triesters. While diethyl phosphate is a diester, its structure can be accommodated in the active site of some PTEs, and its binding to the binuclear metal center of phosphotriesterase has been studied. mdpi.commdpi.com Additionally, phosphodiesterases are crucial for the cleavage of the remaining ester bond in dialkyl phosphates like DEP. For instance, a novel phosphodiesterase from Delftia acidovorans has been identified which can act on related phosphonate compounds. oup.com Similarly, enzymes like phosphomonoesterase and phosphodiesterase found in Klebsiella aerogenes are capable of degrading simple alkyl phosphates and represent a pathway for the complete breakdown of diethyl phosphate to inorganic phosphate. oup.comd-nb.info

The enzymatic hydrolysis of diethyl phosphate involves a nucleophilic attack on the phosphorus center, leading to the cleavage of the P-O-alkyl bond. mdpi.com This process ultimately results in the formation of ethanol and inorganic phosphate, which can then be assimilated by microorganisms. Paraoxonase (PON1), an enzyme found in mammals, also plays a role in the hydrolysis and detoxification of organophosphates. nih.gov

Table 1: Enzymes Involved in the Biodegradation of Diethyl Phosphate and Related Organophosphates

| Enzyme Class | Specific Enzyme Example | Source Organism (Example) | Role in Degradation |

|---|---|---|---|

| Phosphotriesterases (PTEs) | Organophosphate Hydrolase (OPH) | Brevundimonas diminuta, Flavobacterium sp. | Hydrolyzes organophosphate triesters, initial breakdown of parent compounds to DEP. oup.commdpi.com |

| Phosphodiesterases | Novel Phosphodiesterase | Delftia acidovorans | Hydrolyzes the P-O-C bond in dialkyl phosphates like DEP. oup.com |

| Phosphomonoesterases | Alkaline Phosphatase | Klebsiella aerogenes | Hydrolyzes monoalkyl phosphates, a subsequent step after initial ester cleavage. oup.comd-nb.info |

| Esterases | Paraoxonase (PON1) | Mammals | Hydrolyzes and detoxifies a range of organophosphates. nih.gov |

Abiotic Degradation Pathways (e.g., Hydrolysis)

In addition to enzymatic processes, diethyl phosphate can undergo abiotic degradation in the environment, with hydrolysis being a primary pathway. oup.com This chemical transformation involves the reaction of the compound with water, leading to the cleavage of the ester bonds. The rate and extent of hydrolysis are significantly influenced by environmental factors, particularly pH. nih.gov

The hydrolysis of P-esters like diethyl phosphate can proceed under both acidic and alkaline conditions. nih.govnih.gov Generally, the reaction involves a nucleophilic attack on the phosphorus atom of the P=O group. nih.gov The hydrolysis of dialkyl phosphonates occurs in a stepwise manner. The cleavage of the second P-O-C bond has been identified as the rate-determining step in the hydrolysis of related compounds. nih.gov Studies on the alkaline hydrolysis of similar phosphate esters have shown that the reaction rate increases with a higher concentration of hydroxide ions. nih.gov

While hydrolysis is a key abiotic pathway, other processes such as photolysis (degradation by light) can also contribute to the transformation of organophosphorus compounds. frontiersin.org However, for dialkyl phosphates like diethyl phosphate, which lack significant chromophores, direct photolysis is generally a slow process. Photocatalytic degradation, for instance in the presence of titanium dioxide (TiO2) nanoparticles, has been shown to be effective for related organophosphates like triethyl phosphate. mdpi.com

Table 2: Abiotic Degradation Pathways of Diethyl Phosphate

| Degradation Pathway | Description | Key Influencing Factors |

|---|---|---|

| Hydrolysis | Cleavage of the P-O-ester bonds by reaction with water. This is a significant pathway for the breakdown of diethyl phosphate in aqueous environments. | pH (reaction can be catalyzed by acid or base), Temperature. nih.govnih.gov |

| Photolysis | Degradation initiated by the absorption of light energy. Direct photolysis of diethyl phosphate is generally slow due to its chemical structure. | Wavelength and intensity of light, presence of photosensitizers. frontiersin.org |

| Photocatalysis | Degradation is accelerated by a photocatalyst, such as titanium dioxide (TiO2), in the presence of light. | Presence and concentration of a photocatalyst, light intensity. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Ammonium Diethyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For ammonium (B1175870) diethyl phosphate (B84403), NMR analysis focuses on the 1H, 13C, and 31P nuclei to provide a comprehensive structural map. In solution, the compound exists as the ammonium cation (NH₄⁺) and the diethyl phosphate anion [(CH₃CH₂O)₂PO₂]⁻.

The ¹H NMR spectrum of the diethyl phosphate anion is characterized by two distinct signals corresponding to the ethyl groups. The protons of the methyl (CH₃) group typically appear as a triplet, due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The integration of these signals would show a 3:2 ratio, consistent with the number of protons in the methyl and methylene groups, respectively. The ammonium protons (NH₄⁺) may appear as a broad singlet, though its observation can be complicated by solvent exchange.

Table 1: Predicted ¹H NMR Data for the Diethyl Phosphate Anion

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.3 | Triplet | ~7 |

| -OCH₂- | ~4.0 | Quartet | ~7 |

The ¹³C NMR spectrum for the diethyl phosphate anion shows two signals, corresponding to the two chemically non-equivalent carbon atoms of the ethyl groups. The methyl carbon (CH₃) appears at a higher field (lower ppm value) compared to the methylene carbon (-OCH₂-), which is deshielded due to its direct attachment to the electronegative oxygen atom. openstax.org

Table 2: Predicted ¹³C NMR Data for the Diethyl Phosphate Anion

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ | ~16 |

| -OC H₂- | ~64 |

³¹P NMR is a highly effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. chemicalbook.com For ammonium diethyl phosphate, the ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus environment. In a proton-decoupled spectrum, this signal appears as a sharp singlet. The chemical shift is characteristic of a phosphate diester and is sensitive to the solvent and pH of the solution. researchgate.nethuji.ac.il

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile and polar molecules like this compound. spectrabase.com When analyzed in negative ion mode, the ESI-MS spectrum is dominated by the peak corresponding to the diethyl phosphate anion. In positive ion mode, the ammonium cation ([NH₄]⁺) at m/z 18.03 would be observed. The technique confirms the mass of the anionic component of the salt.

Table 3: ESI-MS Data for this compound (Negative Ion Mode)

| Ion | Formula | Calculated Mass (Da) | Observed m/z |

| Diethyl Phosphate Anion | [C₄H₁₀O₄P]⁻ | 153.03 | 153.0 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. mdpi.com This technique provides valuable structural information. For this compound, MS/MS analysis is performed on the diethyl phosphate anion precursor ion ([C₄H₁₀O₄P]⁻) at m/z 153.0.

The primary fragmentation pathway involves the neutral loss of ethene (C₂H₄) from the precursor ion. This fragmentation results in a characteristic product ion at m/z 125.0. This process is a common fragmentation pattern for phosphate esters containing ethyl groups. nih.gov

Table 4: MS/MS Fragmentation Data for the Diethyl Phosphate Anion

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formula of Neutral Loss |

| 153.0 | 125.0 | 28.0 | C₂H₄ |

This fragmentation confirms the presence of the ethyl phosphate structure within the anion. The analysis of these fragments provides definitive evidence for the structure of the diethyl phosphate component of the salt.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the ammonium cation (NH₄⁺), the diethyl phosphate anion [(CH₃CH₂O)₂PO₂]⁻, and the various bonds within the ethyl groups.

The vibrational modes of the diethyl phosphate anion are of particular interest. The phosphate group (PO₂⁻) gives rise to strong, characteristic stretching vibrations. Theoretical and experimental studies on similar organophosphate compounds, such as dimethyl phosphate, show that the asymmetric stretching vibration of the PO₂⁻ group, νₐₛ(PO₂⁻), is sensitive to its environment, including hydration and ion pairing. In analogous systems, this mode appears as a strong band in the 1200-1250 cm⁻¹ region. The corresponding symmetric stretching vibration, νₛ(PO₂⁻), is typically found at a lower frequency, often around 1050-1100 cm⁻¹.

The P-O-C linkages also produce distinct stretching vibrations. The asymmetric P-O-C stretch is expected in the 1000-1050 cm⁻¹ range, while the symmetric stretch appears around 750-850 cm⁻¹. The C-O stretching vibrations of the ethyl groups are typically observed between 1000 cm⁻¹ and 1050 cm⁻¹.

The ammonium cation (NH₄⁺) exhibits its own characteristic vibrational modes. A broad and strong absorption band is anticipated in the region of 3200-2800 cm⁻¹ due to the N-H stretching vibrations. The breadth of this peak is a result of extensive hydrogen bonding. The N-H bending vibrations are expected to appear around 1400-1450 cm⁻¹.

The ethyl groups (CH₃CH₂) contribute to the spectrum with their C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ range. The bending vibrations of these groups, including scissoring and rocking modes, typically appear in the 1300-1500 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (NH₄⁺) | N-H Stretching | 3200 - 2800 (broad, strong) |

| N-H Bending | 1450 - 1400 | |

| Phosphate (PO₂⁻) | Asymmetric Stretching | 1250 - 1200 (strong) |

| Symmetric Stretching | 1100 - 1050 | |

| P-O-C Linkage | Asymmetric Stretching | 1050 - 1000 |

| Symmetric Stretching | 850 - 750 | |

| Ethyl (CH₃CH₂) | C-H Stretching | 3000 - 2850 |

X-ray Diffraction Studies of this compound Salts

While a single-crystal X-ray diffraction study for this compound is not prominently available, valuable structural insights can be drawn from the analysis of closely related ammonium alkyl phosphate salts. The crystal structures of ammonium hydrogen ethyl phosphate and dimethyl ammonium phosphate have been determined, and they reveal key features that are likely to be present in the diethyl analogue.

Single-Crystal X-ray Diffraction Analysis

Studies on analogous compounds, such as ammonium hydrogen ethyl phosphate, show that these salts crystallize in well-defined structures. For instance, ammonium hydrogen ethyl phosphate crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters for this compound provide a quantitative basis for understanding the packing of the ions in the crystal lattice. Similarly, dimethyl ammonium phosphate also crystallizes in a monoclinic system, with the space group P2₁/c. iucr.org The crystallographic data for these related compounds are summarized in the table below. It is reasonable to infer that this compound would adopt a similar layered structure, likely in a monoclinic crystal system, with unit cell dimensions influenced by the larger ethyl groups.

Table 2: Crystallographic Data for Analogous Ammonium Alkyl Phosphate Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Z |

|---|---|---|---|---|---|---|---|

| Ammonium Hydrogen Ethyl Phosphate nih.gov | Monoclinic | P2₁/c | 12.6453 | 7.1502 | 7.9738 | 108.875 | 4 |

Crystallographic Insights into Hydrogen Bonding and Lattice Interactions

The crystal structures of ammonium alkyl phosphates are characterized by extensive hydrogen-bonding networks that play a crucial role in the stability of the crystal lattice. nih.gov In these structures, the ammonium cations and the phosphate anions are linked through a three-dimensional network of hydrogen bonds.

Specifically, the hydrogen atoms of the ammonium cation (NH₄⁺) act as hydrogen bond donors to the oxygen atoms of the phosphate groups. This results in the formation of a layered structure. These layers are composed of the polar ammonium and phosphate groups, creating a hydrophilic region. The alkyl groups (in this case, diethyl) extend into the interlayer space, forming a nonpolar, hydrophobic region through van der Waals interactions. nih.gov This segregation of polar and nonpolar moieties is a common feature in the crystal packing of such amphiphilic molecules. The existence of both hydrophobic and hydrophilic parts in the molecule leads to a layered structure. iucr.org

The hydrogen bonding between the ammonium ions and the phosphate units connects them into double layers. The ethyl groups would then point into the space between these layers, with the layers being held together by van der Waals forces. This arrangement is a key determinant of the physical properties of the solid.

Computational and Theoretical Investigations of Diethyl Phosphate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules. These methods, based on the principles of quantum mechanics, provide insights into electron distribution, bond strengths, and the energetic landscapes of chemical reactions.

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for obtaining a fundamental understanding of the electronic makeup of a molecule and its intrinsic reactivity. For the diethyl phosphate (B84403) anion, ab initio calculations can reveal key information about its molecular orbitals, charge distribution, and electrostatic potential.

One of the primary applications of ab initio methods is the determination of the molecular geometry of the diethyl phosphate anion. Different conformations, arising from the rotation around the P-O and C-O bonds, can be optimized to find the most stable structures. The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For instance, in related organophosphate compounds, theoretical calculations have been used to determine these structural parameters with high accuracy.

Furthermore, ab initio calculations provide insights into the electronic properties that govern the reactivity of the diethyl phosphate anion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. This information is vital for understanding the nucleophilic and electrophilic sites within the diethyl phosphate anion. The oxygen atoms of the phosphate group are expected to carry a significant negative charge, making them susceptible to electrophilic attack, while the phosphorus atom is a likely site for nucleophilic attack.

The following table summarizes key electronic structure parameters for the diethyl phosphate anion, derived from hypothetical ab initio calculations at the Hartree-Fock level with a 6-31G* basis set.

| Parameter | Value |

| Total Energy | -668.7 Hartree |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.08 Hartree |

| HOMO-LUMO Gap | 0.33 Hartree |

| Dipole Moment | 3.5 Debye |

| Mulliken Charge on P | +1.2 e |

| Mulliken Charge on O (P=O) | -0.8 e |

| Mulliken Charge on O (P-O-C) | -0.7 e |

Note: The data in this table is illustrative and based on typical values for similar organophosphate anions. Actual values would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for studying the reaction pathways of molecules like diethyl phosphate. These studies can elucidate the mechanisms of various reactions, such as hydrolysis, by identifying transition states and calculating activation energies.

The hydrolysis of organophosphates is a reaction of significant interest, and DFT has been employed to investigate the underlying mechanisms. For the diethyl phosphate anion, a key reaction would be its interaction with water or other nucleophiles. DFT calculations can map out the potential energy surface for such reactions, revealing the lowest energy path from reactants to products.

A typical DFT study of a reaction pathway involves locating the geometries of the reactants, products, and any intermediates and transition states. The transition state is a critical point on the potential energy surface that represents the energy barrier that must be overcome for the reaction to occur. The structure of the transition state provides valuable information about the geometry of the interacting molecules at the point of highest energy.

The activation energy (Ea) of the reaction can be calculated as the difference in energy between the transition state and the reactants. This value is crucial for determining the rate of the reaction. A lower activation energy corresponds to a faster reaction. DFT calculations have been successfully used to predict reaction rates for the hydrolysis of various phosphate esters. For instance, studies on the hydrolysis of triethyl phosphate have utilized DFT to calculate the activation energies for different proposed mechanisms.

The following table presents hypothetical data from a DFT study on the hydrolysis of the diethyl phosphate anion, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Diethyl Phosphate + H2O) | 0.0 |

| 2 | Transition State | +25.3 |

| 3 | Products (Ethyl Phosphate + Ethanol) | -5.8 |

Note: This data is illustrative and represents a plausible reaction pathway and energetics for the hydrolysis of the diethyl phosphate anion.

Modeling of Molecular Interactions and Energetics

Understanding the non-covalent interactions of the diethyl phosphate anion with its environment is crucial for predicting its behavior in solution and in biological systems. Computational modeling provides a powerful means to investigate these interactions and their energetic consequences.

Interaction with Ammonium (B1175870) Ions and Other Counterions

The interaction between the diethyl phosphate anion and the ammonium cation is a classic example of ion pairing. This interaction is primarily electrostatic, driven by the attraction between the negatively charged phosphate group and the positively charged ammonium ion. Hydrogen bonding also plays a significant role, with the hydrogen atoms of the ammonium ion forming strong hydrogen bonds with the oxygen atoms of the phosphate group.

Computational studies can quantify the strength of this interaction by calculating the binding energy of the ion pair. This is typically done by comparing the energy of the ammonium diethyl phosphate complex to the sum of the energies of the individual diethyl phosphate anion and ammonium cation.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interaction between these ions in solution. These simulations can reveal the preferred geometries of the ion pair, the lifetime of the hydrogen bonds, and the influence of the surrounding solvent molecules on the interaction. Studies on ammonium-based protic ionic liquids have utilized a combination of experimental techniques and DFT calculations to understand the structure of ion pairs.

Research on the crystal structure of ammonium hydrogen ethyl phosphate has provided experimental evidence for the extensive hydrogen-bonding network between the phosphate head groups and the ammonium cations, leading to the formation of double layers. This layered structure highlights the importance of these directional interactions in the solid state.

The table below shows hypothetical interaction energies between the diethyl phosphate anion and an ammonium cation, calculated using DFT.

| Interaction Parameter | Value |

| Binding Energy | -110 kcal/mol |

| H-bond Distance (N-H···O) | 1.8 Å |

| Charge Transfer (from Anion to Cation) | 0.1 e |

Note: The data is illustrative and represents typical values for strong ion-pairing interactions.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of the diethyl phosphate anion. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can capture the bulk electrostatic effects of the solvent. These models are useful for studying how the polarity of the solvent affects the relative energies of different conformers of the diethyl phosphate anion and the activation energies of its reactions.

Explicit solvent models, often used in conjunction with MD simulations or quantum mechanics/molecular mechanics (QM/MM) methods, provide a more detailed picture of the solute-solvent interactions. By including individual solvent molecules, these models can capture specific hydrogen bonding interactions between the diethyl phosphate anion and the solvent. These specific interactions can significantly influence the geometry and electronic structure of the anion, as well as the mechanism and energetics of its reactions. For example, computational studies on the hydrolysis of triethyl phosphate have shown that the inclusion of explicit water molecules is crucial for accurately modeling the reaction pathway.

Simulation of Reaction Mechanisms and Transition States

Transition State Theory (TST) is a fundamental framework used to calculate the rate constants of chemical reactions. In conjunction with quantum chemical calculations, TST allows for the prediction of reaction rates from first principles. The primary inputs for a TST calculation are the properties of the reactants and the transition state, including their energies and vibrational frequencies.

For reactions involving the diethyl phosphate anion, such as nucleophilic substitution, computational chemists can model the approach of the nucleophile to the phosphorus center. By mapping the potential energy surface, they can locate the transition state structure. The geometry of the transition state reveals the extent of bond breaking and bond formation at the point of maximum energy along the reaction coordinate.

For example, in a hypothetical SN2 reaction at the phosphorus center, the transition state would feature a pentacoordinate phosphorus atom with the incoming nucleophile and the leaving group in apical positions. The calculated energy of this transition state, relative to the reactants, gives the activation energy for the reaction.

Computational studies on the reactions of related organophosphates, such as diethyl 4-nitrophenyl phosphate, have provided insights into whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the preferred reaction pathway.

The following table provides hypothetical parameters for a transition state in a nucleophilic substitution reaction of the diethyl phosphate anion, as determined by DFT calculations.

| Transition State Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| P-Nucleophile Bond Length | 2.2 Å |

| P-Leaving Group Bond Length | 2.1 Å |

| Activation Enthalpy (ΔH‡) | 22 kcal/mol |

| Activation Entropy (ΔS‡) | -15 cal/mol·K |

Note: The data is illustrative and represents plausible values for a transition state in an SN2 reaction involving a phosphate ester.

Hydrolysis Pathway Modeling

Computational modeling, especially using density functional theory (DFT), has been instrumental in mapping the potential energy surfaces for the hydrolysis of phosphate esters like diethyl phosphate. researchgate.net These studies help differentiate between possible reaction mechanisms, such as associative (SN2-like) and dissociative (SN1-like) pathways.

Research employing DFT calculations suggests that the hydrolysis of organophosphates can be significantly influenced by the reaction conditions. nih.gov For instance, the hydrolysis of triethyl phosphate (TEP), a related compound, has been shown to be a multi-stage process with distinct activation energy barriers for each step. cdmf.org.br A combined experimental and theoretical study indicated that under acidic conditions, the activation energy barrier (ΔG‡) for the three stages of TEP hydrolysis is approximately 20 kcal·mol⁻¹. nih.govcdmf.org.br This relatively high barrier suggests that the hydrolysis is kinetically hindered under these conditions. cdmf.org.br

The mechanism often proceeds via a nucleophilic attack by a water molecule on the phosphorus center. nih.gov Theoretical models have been used to investigate the structures of reactants, transition states, and products. For dimethylphosphate, a model for phosphodiester bonds, calculations have been performed to map the potential energy surface for its hydrolysis by both water and hydroxide nucleophiles in vacuum and in aqueous solution. acs.org These models are crucial for understanding the fundamental steps of P-O bond cleavage. mdpi.com

Different computational approaches can yield varying results, highlighting the importance of methodology. For example, self-consistent-charge density-functional-tight-binding (SCC-DFTB) theory has been specifically parameterized to study phosphate hydrolysis reactions, providing a balance between computational cost and accuracy for complex systems. rutgers.edu Benchmarking studies have evaluated the performance of numerous DFT functionals to identify the most accurate methods for calculating activation and reaction energies in phosphate hydrolysis, with functionals like MPWB1K and PBE1PBE showing high accuracy. researchgate.netacs.org

Table 1: Calculated Activation Energy and Reaction Rates for Triethyl Phosphate (TEP) Hydrolysis

| Hydrolysis Stage | System | Activation Energy (ΔG‡) (kcal·mol⁻¹) | Reaction Rate (k) (s⁻¹) |

| First Hydrolysis Reaction (FHR) | Protonated | ~20 | 7.0 × 10⁻³ |

| Second Hydrolysis Reaction (SHR) | Protonated | ~20 | 6.8 × 10⁻³ |

| Third Hydrolysis Reaction (THR) | Protonated | ~20 | 3.5 × 10⁻³ |

| Data derived from studies on the related compound triethyl phosphate under acidic conditions. cdmf.org.br |

Catalytic Reaction Mechanism Simulations

Computational simulations are vital for understanding how catalysts accelerate the hydrolysis of diethyl phosphate. These studies often focus on enzyme-catalyzed reactions or catalysis by metal ions.

Enzyme Catalysis: Organophosphorus hydrolase (OPH) is a well-studied enzyme that efficiently catalyzes the hydrolysis of organophosphates. mdpi.com Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) methods, has been used to simulate the reaction within the enzyme's active site. researchgate.net These simulations reveal how specific amino acid residues interact with the substrate to stabilize the transition state and lower the activation energy. nih.gov For example, theoretical studies on butyrylcholinesterase mutants show that a histidine residue can act as a general base, activating a water molecule for nucleophilic attack on the phosphorus atom. nih.gov This general acid-base mechanism is a common theme in enzymatic phosphoryl transfer. nih.gov

Metal Ion Catalysis: Metal ions can also act as catalysts for phosphate ester hydrolysis. Simulations have explored the role of Zn(II) complexes, which mimic the active sites of metalloenzymes like phosphotriesterase (PTE). mdpi.com DFT calculations on such complexes show how the metal ion coordinates with the phosphate group and a nucleophile (like a hydroxide ion), thereby facilitating the reaction. mdpi.com The simulations help in proposing detailed reaction mechanisms, showing the formation of intermediates and transition states where the metal ion polarizes the P=O bond, making the phosphorus atom more susceptible to nucleophilic attack. mdpi.com

Kinetic Monte Carlo simulations represent another computational approach used to investigate catalytic surface processes, providing insights into how catalyst characteristics correlate with catalytic performance. kit.edu By modeling these catalytic cycles, researchers can rationalize experimental observations and guide the design of more efficient artificial catalysts for organophosphate degradation. nih.gov

Applications of Ammonium Diethyl Phosphate in Chemical Synthesis and Advanced Materials

Catalytic Applications as Brønsted Acidic Ionic Liquids

Ammonium (B1175870) diethyl phosphate (B84403), specifically diethyl ammonium hydrogen phosphate, is recognized as a Brønsted acidic ionic liquid. semanticscholar.orgsciepub.com These types of ionic liquids are increasingly investigated as environmentally benign catalysts, offering an alternative to traditional corrosive and hazardous mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). sciepub.combohrium.comresearchgate.net Their negligible volatility, thermal stability, and potential for reuse align with the principles of green chemistry. researchgate.netnih.gov The acidity of these ionic liquids arises from the proton-donating capability of the cation or anion, enabling them to catalyze a variety of organic reactions. mdpi.com

One of the prominent catalytic applications of diethyl ammonium hydrogen phosphate is in the synthesis of 2,4,5-trisubstituted imidazoles. semanticscholar.orgsciepub.com Imidazoles are a critical class of heterocyclic compounds found in many biologically active molecules and functional materials. biotechjournal.inijarsct.co.in The synthesis is typically achieved through a one-pot, three-component cyclocondensation reaction. sciepub.com This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium acetate). semanticscholar.orgsciepub.com

In this process, diethyl ammonium hydrogen phosphate acts as an efficient catalyst under solvent-free conditions at elevated temperatures (e.g., 100°C). sciepub.com The Brønsted acidity of the ionic liquid facilitates the key steps in the reaction mechanism, leading to the formation of the imidazole (B134444) ring with high efficiency. semanticscholar.orgsciepub.com This method represents a significant improvement over classical synthesis routes that often require harsh conditions and corrosive acid catalysts. sciepub.com

Table 1: Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles

| Component | Role | Example |

|---|---|---|

| 1,2-Dicarbonyl Compound | Substrate | Benzil |

| Aldehyde | Substrate | Benzaldehyde Derivatives |

| Ammonium Acetate | Ammonia Source | - |

| Diethyl Ammonium Hydrogen Phosphate | Brønsted Acidic Catalyst | - |

| Conditions | Yield | Reaction Time |

A key advantage of using diethyl ammonium hydrogen phosphate as a catalyst is its reusability, which is a cornerstone of sustainable chemical processes. semanticscholar.orgsciepub.com After the completion of the imidazole synthesis, the ionic liquid catalyst can be easily separated from the product mixture, often through simple work-up procedures that avoid complex chromatographic purification. semanticscholar.orgsciepub.com

Studies have demonstrated that the catalyst can be recovered and reused for several consecutive reaction cycles without a significant decline in its catalytic activity. semanticscholar.org This high level of reusability, combined with the excellent yields and short reaction times achieved, underscores the economic and environmental benefits of this catalytic system. sciepub.com The efficiency is marked by the ability to produce 2,4,5-trisubstituted imidazoles in quantitative yields under solvent-free conditions. sciepub.com

Table 2: Catalyst Reusability Profile

| Reaction Cycle | Catalytic Efficiency |

|---|---|

| 1st Use | High (Excellent Yield) |

| 2nd Use | Maintained High Activity |

| 3rd Use | Maintained High Activity |

| 4th Use | Maintained High Activity |

Data synthesized from qualitative statements in sources indicating the catalyst can be reused multiple times without significant loss of activity. semanticscholar.org

Role in Derivatization Strategies for Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com Organophosphorus acids, including the parent acid of the subject compound, diethyl phosphoric acid, are often candidates for derivatization. canada.ca These compounds are typically polar, non-volatile, and acidic, which makes their direct analysis by methods like GC challenging. canada.ca Derivatization converts them into more volatile and thermally stable forms, enhancing their analytical performance. sigmaaldrich.comcanada.ca

The primary goal of derivatizing organophosphorus acids is to improve their detectability in chromatographic and spectrometric systems. canada.camdpi.com By converting these polar analytes into less polar and more volatile derivatives, their separation on GC columns is significantly improved. canada.ca This chemical modification is crucial for preventing issues like poor peak shape and thermal degradation in the GC injector or column. sigmaaldrich.com

Furthermore, derivatization can introduce specific functional groups that enhance the response of detectors. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can improve ionization efficiency and lead to better signal intensity, thereby lowering the limits of detection for the target analytes. mdpi.com This enhancement is critical for detecting minute quantities of these compounds in complex samples.

The derivatization of diethyl phosphate and related organophosphorus acids is particularly important for their trace analysis in various matrices. canada.ca These compounds can be present as environmental contaminants or as metabolites of organophosphorus pesticides in biological samples. canada.camdpi.com Human biomonitoring studies, for example, often rely on the measurement of dialkyl phosphate metabolites like diethyl phosphate in urine to assess exposure to parent pesticides. mdpi.com

Given the low concentrations at which these compounds are typically found, highly sensitive analytical methods are required. Derivatization, followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, provides the necessary sensitivity and selectivity to accurately quantify these trace-level analytes. canada.caresearchgate.net

Formation and Utility in Ionic Liquid Systems

The diethyl phosphate anion is a versatile component in the design of task-specific ionic liquids (ILs). acs.orgacs.orgresearchgate.net Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. nih.gov The diethyl phosphate anion can be paired with various organic cations, such as imidazolium, morpholinium, or pyrrolidinium, to create ILs with specific physicochemical properties. acs.orgacs.org

For instance, 1-ethyl-3-methylimidazolium (B1214524) diethyl phosphate ([EMIM][DEP]) has been investigated for its potential use in absorption refrigeration technology. acs.orgacs.org Researchers have studied the thermodynamic properties of systems containing diethyl phosphate-based ionic liquids and ethanol (B145695), highlighting their potential as efficient absorbents. acs.orgacs.org The choice of the diethyl phosphate anion influences properties such as density, viscosity, and phase behavior, which are critical for the performance of the ionic liquid in a given application. acs.org

Table 3: Examples of Diethyl Phosphate-Based Ionic Liquids and Their Applications

| Ionic Liquid Name | Abbreviation | Investigated Application |

|---|---|---|

| 1-ethyl-3-methylimidazolium diethyl phosphate | [EMIM][DEP] | Absorbent in refrigeration systems |

| 4-ethyl-4-methylmorpholinium diethyl phosphate | [EMMOR][DEP] | Absorbent in refrigeration systems |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ammonium diethyl phosphate |

| Diethyl ammonium hydrogen phosphate |

| 1,2-dicarbonyl compounds |

| 1-ethyl-1-methyl-pyrrolidinium diethyl phosphate |

| 1-ethyl-3-methylimidazolium diethyl phosphate |

| 4-ethyl-4-methylmorpholinium diethyl phosphate |

| Aldehydes |

| Ammonium acetate |

| Benzil |

| Benzaldehyde |

| Diethyl phosphoric acid |

| Ethanol |

| Imidazole |

| Phosphoric acid |

Synthesis of Diethyl Phosphate-Based Ionic Liquids

The synthesis of ionic liquids incorporating the diethyl phosphate anion often involves a quaternization reaction, a common method for forming quaternary ammonium salts. This process typically utilizes triethyl phosphate as a key reactant. For instance, the synthesis of 4-ethyl-4-methylmorpholinium diethyl phosphate ([EMMOR][DEP]) and 1-ethyl-1-methylpyrrolidinium (B14711122) diethyl phosphate ([EMPYR][DEP]) has been documented through this approach. acs.org

In a typical synthesis, such as that for 1-ethyl-1-methylpyrrolidinium diethyl phosphate ([EMPYR][DEP]), triethyl phosphate is reacted with 1-methylpyrrolidine (B122478). acs.org The 1-methylpyrrolidine is added dropwise to the triethyl phosphate, and the reaction is conducted under a nitrogen atmosphere at an elevated temperature (e.g., 393 K) for an extended period, such as 48 hours. acs.org Following the reaction, the product, often a viscous, dark brown liquid, is purified. acs.org Purification methods can include treatment with activated carbon and filtration through silica (B1680970) gel to remove impurities. acs.org The final product is then dried under vacuum to remove any residual solvents. acs.orgacs.org The synthesis yield for [EMPYR][DEP] has been reported to be around 76.25%. acs.org

A similar procedure is employed for the synthesis of 4-ethyl-4-methylmorpholinium diethyl phosphate ([EMMOR][DEP]), where triethyl phosphate is reacted with 4-ethyl-4-methylmorpholine. The reaction is carried out under nitrogen for 48 hours but at a higher temperature of 413 K. acs.org After the reaction, unreacted substrates are removed by extraction with ethyl acetate. acs.org The product is then dried in a vacuum oven, yielding a liquid, viscous, dark brown product with a reported yield of 83.69%. acs.org For both syntheses, the purity of the final compound is often confirmed using NMR spectroscopy, with triethyl phosphate being a common impurity. acs.orgacs.org

Thermodynamic and Phase Equilibria Studies of Ionic Liquid Systems

The thermodynamic and physicochemical properties of diethyl phosphate-based ionic liquids are crucial for determining their suitability for various applications, such as in absorption refrigeration technology. acs.org Studies have focused on binary systems of these ionic liquids with solvents like ethanol to understand their phase behavior and other properties. acs.orgacs.org

Key properties investigated include vapor-liquid phase equilibria (VLE), liquid density (ρ), and dynamic viscosity (η). acs.org For systems containing ionic liquids such as 1-ethyl-3-methylimidazolium diethyl phosphate ([EMIM][DEP]), 4-ethyl-4-methylmorpholinium diethyl phosphate ([EMMOR][DEP]), and 1-ethyl-1-methylpyrrolidinium diethyl phosphate ([EMPYR][DEP]) with ethanol, VLE data has been measured using ebulliometric methods at temperatures ranging from 328.15 to 348.15 K. acs.orgacs.org The experimental VLE data for these systems are often correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) equation. acs.orgacs.org

Physicochemical properties such as liquid density and dynamic viscosity are typically determined over a temperature range of 293.15 to 338.15 K at ambient pressure across the entire concentration range of the binary mixture. acs.org These experimental values can be used to calculate excess molar volumes and viscosity deviations, which are then correlated using equations like the Redlich-Kister equation. acs.org

Thermophysical characterization of the pure ionic liquids is also essential. acs.org Techniques like Differential Scanning Calorimetry (DSC) are used to determine properties such as the glass transition temperature (Tg) and the heat capacity change at the glass transition (ΔgCp) at atmospheric pressure. acs.org For instance, for pure [EMIM][DEP], [EMMOR][DEP], and [EMPYR][DEP], only a glass transition was observed, with no other solid-liquid or solid-solid phase transitions detected within the scanned temperature range. acs.org The viscosity of pure [EMIM][DEP] is noted to be quite high at 298.15 K (321 mPa·s), but it decreases significantly with increasing temperature or the addition of solvents like water or methanol. acs.org

Table 1: Thermophysical Properties of Pure Diethyl Phosphate-Based Ionic Liquids

| Ionic Liquid | Glass Transition Temperature (Tg) / K | Heat Capacity at Glass Transition (ΔgCp) / J·mol–1·K–1 |

| [EMIM][DEP] | 186.2 | 165.6 |

| [EMMOR][DEP] | 196.2 | 148.2 |

| [EMPYR][DEP] | 191.0 | 142.1 |

Note: Data sourced from DSC analysis at atmospheric pressure (p = 0.1 MPa). Standard uncertainties are u(Tg) = 0.3 K and u(ΔgCp) = 3.3 J·mol–1 K–1. acs.org

Table 2: Experimental Vapor-Liquid Phase Equilibrium Data for {[EMPYR][DEP] (1) + ethanol (2)} binary system

| Temperature (T) / K | Pressure (p) / kPa | Mole Fraction of IL in liquid phase (x1) |

| 328.15 | 32.8 | 0.0528 |

| 328.15 | 29.8 | 0.1039 |

| 328.15 | 26.5 | 0.1565 |

| 328.15 | 22.8 | 0.2114 |

| 328.15 | 18.7 | 0.2987 |

| 328.15 | 14.1 | 0.4042 |

| 328.15 | 9.7 | 0.5215 |

| 328.15 | 6.7 | 0.6277 |

| 328.15 | 4.3 | 0.7431 |

| 338.15 | 53.6 | 0.0528 |

| 338.15 | 48.7 | 0.1039 |

| 338.15 | 43.1 | 0.1565 |

| 338.15 | 37.1 | 0.2114 |

| 338.15 | 30.5 | 0.2987 |

| 338.15 | 23.0 | 0.4042 |

| 338.15 | 15.8 | 0.5215 |

| 338.15 | 10.9 | 0.6277 |

| 338.15 | 7.0 | 0.7431 |

| 348.15 | 84.8 | 0.0528 |

| 348.15 | 76.9 | 0.1039 |

| 348.15 | 68.2 | 0.1565 |

| 348.15 | 58.6 | 0.2114 |

| 348.15 | 48.2 | 0.2987 |

| 348.15 | 36.4 | 0.4042 |

| 348.15 | 25.0 | 0.5215 |

| 348.15 | 17.2 | 0.6277 |

| 348.15 | 11.1 | 0.7431 |

Note: Standard uncertainties are u(T) = 0.05 K, u(p) = 0.2 kPa, and u(x1) = 0.0005. acs.org

Environmental Aspects and Remediation Research Involving Diethyl Phosphate Derivatives

Biodegradation and Biotransformation Mechanisms

The breakdown of diethyl phosphate (B84403) in the environment is predominantly a biological process, driven by the enzymatic activities of various microorganisms. Research in this area is focused on elucidating the natural degradation pathways and leveraging this knowledge to develop enhanced bioremediation technologies.

The enzymatic hydrolysis of the parent organophosphorus compounds is the primary pathway for the formation of diethyl phosphate. Enzymes such as organophosphate hydrolase (OPH) and phosphotriesterases (PTEs) catalyze the initial cleavage of the phosphoester bond, leading to the release of DEP and a corresponding leaving group. oup.com

While the formation of diethyl phosphate from larger organophosphates is well-documented, the subsequent enzymatic degradation of DEP itself is a critical step in the complete mineralization of these pollutants. The proposed enzymatic pathway for diethyl phosphate degradation involves a series of hydrolysis steps that sequentially remove the ethyl groups, ultimately yielding inorganic phosphate. This process is thought to be carried out by phosphodiesterases and phosphomonoesterases.

A hypothetical pathway for the enzymatic degradation of diethyl phosphate is as follows:

Hydrolysis to Monoethyl Phosphate: A phosphodiesterase enzyme catalyzes the hydrolysis of one of the ethyl ester bonds in diethyl phosphate, resulting in the formation of monoethyl phosphate and ethanol (B145695).

Hydrolysis to Inorganic Phosphate: A phosphomonoesterase then acts on monoethyl phosphate, cleaving the remaining ethyl ester bond to release inorganic phosphate and another molecule of ethanol.

Analogous enzymatic activities have been reported for the degradation of dimethyl phosphate, which involves the action of phosphodiesterases and phosphomonoesterases in Klebsiella aerogenes. oup.comoup.com It is postulated that a similar mechanism exists for diethyl phosphate. The final step in this pathway is catalyzed by bacterial alkaline phosphatase, which can hydrolyze simple monoalkyl phosphates. oup.comoup.com

The key enzymes potentially involved in the degradation of diethyl phosphate are summarized in the table below.

| Enzyme Class | Substrate | Product(s) |

| Phosphodiesterase | Diethyl Phosphate | Monoethyl Phosphate, Ethanol |

| Phosphomonoesterase | Monoethyl Phosphate | Inorganic Phosphate, Ethanol |

| Alkaline Phosphatase | Monoalkyl Phosphates | Inorganic Phosphate, Alcohol |

The natural biodegradation of organophosphates can be slow and inefficient. To enhance the rate of degradation, researchers are developing engineered microbial systems. This approach involves the genetic modification of microorganisms to express high levels of organophosphate-degrading enzymes.

The gene encoding organophosphate hydrolase, opd (organophosphate degrading), has been isolated from various bacteria, including Flavobacterium sp. and Pseudomonas diminuta. oup.comoup.com This gene has been successfully cloned and expressed in other microbial hosts, such as Escherichia coli, to create recombinant strains with enhanced degradation capabilities. The use of engineered microbes offers a promising strategy for the in-situ bioremediation of sites contaminated with organophosphorus compounds. oup.comoup.com

Advantages of using engineered microbial systems for remediation include:

Enhanced Degradation Rates: Overexpression of key enzymes can significantly increase the rate of pollutant degradation.